5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide
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Overview
Description
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Functionalization: Introduction of the 2,4-dioxo groups through oxidation reactions.
Coupling with Furan-2-ylmethyl Group: This step involves coupling reactions, possibly using reagents like furan-2-ylmethylamine.
Formation of the Pentanamide Chain: This can be achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the quinazoline core.
Reduction: Reduction reactions might target the carbonyl groups.
Substitution: Various substitution reactions can occur, particularly at the furan and quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might be studied as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Biochemistry: Studies on its interaction with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential development into a drug candidate.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Enzymes or Receptors: Inhibiting or activating specific pathways.
Interaction with DNA or RNA: Affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are known for their anticancer properties.
Furan Derivatives: Compounds with furan rings that exhibit various biological activities.
Uniqueness
The uniqueness of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide might lie in its specific combination of functional groups, which could confer unique biological or chemical properties.
Properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(19-12-13-6-5-11-25-13)9-3-4-10-21-17(23)14-7-1-2-8-15(14)20-18(21)24/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYVGPNJHVBLLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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